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Compound of Interest

Compound Name:
(5R)-9-fluoro-2,3,4,5-tetrahydro-1-

benzoxepin-5-ol

CAS No.: 1567880-97-0

Cat. No.: B1530105 Get Quote

Executive Summary: Escaping Flatland
The drug discovery landscape is shifting from planar, aromatic-heavy molecules toward three-

dimensional (3D) scaffolds with higher fraction of sp³-hybridized carbons (

).[1] Chiral benzoxepins—specifically 2,3,4,5-tetrahydro-1-benzoxepins and 2,5-dihydro-1-
benzoxepins—represent a privileged class of medium-sized heterocycles.[1] Unlike their 6-
membered counterparts (chromans/benzopyrans), the 7-membered oxepine ring introduces
unique conformational flexibility and vectoral alignment of substituents, crucial for modulating
binding affinity in GPCRs and kinases.[1]

This guide details the strategic synthesis and application of these building blocks, moving

beyond racemic mixtures to high-purity enantiomeric scaffolds required for modern SAR

(Structure-Activity Relationship) studies.[1]

Structural Classification & Pharmacophore
Mapping[1]
The benzoxepin scaffold exists primarily in three isomeric forms based on oxygen positioning.

For medicinal chemistry, the 1-benzoxepin (benzo[b]oxepine) is the most versatile building

block, often serving as a bioisostere for benzazepines or tetralins.
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Scaffold Class Structure Description Key Therapeutic Targets

1-Benzoxepin

Oxygen attached directly to the

benzene ring (C1 position

relative to fusion).[1]

SERDs (Estrogen Receptor),

Tubulin inhibitors,

Antidepressants.

2-Benzoxepin
Oxygen separated from

benzene by one carbon.[1]

Less common; fungal

metabolites.[1]

3-Benzoxepin
Oxygen separated from

benzene by two carbons.[1]

Dopamine antagonists, Anti-

obesity agents.[1]

The Chirality Imperative
In 1-benzoxepins, the C5 position (benzylic) and C2 position are critical stereocenters.[1]

C5-Chirality: Controls the "pucker" of the 7-membered ring, dictating the axial/equatorial

orientation of substituents.[1]

Impact: Enantiomers of benzoxepin derivatives often exhibit >100-fold differences in potency.

[1] For example, rigidifying the ring system in tubulin inhibitors mimics the cis-stilbene

geometry of Combretastatin A-4.

Strategic Synthesis of Chiral Building Blocks
We focus on two high-fidelity routes to access enantiopure 1-benzoxepin scaffolds.

Route A: Chemoenzymatic Resolution & Ring-Closing
Metathesis (RCM)
This route is preferred for generating C5-chiral 2,5-dihydro-1-benzoxepins.[1] It combines the

high enantioselectivity of biocatalysis with the efficiency of ruthenium-catalyzed metathesis.[1]

Mechanism:

Precursor Assembly:O-alkylation of salicylaldehyde followed by vinyl Grignard addition yields

a racemic diene.[1]
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Kinetic Resolution: Use of an immobilized lipase (e.g., Candida antarctica Lipase B,

Novozym 435) selectively acetylates one enantiomer of the allylic alcohol, leaving the other

free.

Macrocyclization: Ring-Closing Metathesis (RCM) forms the 7-membered ring.[1]

Route B: Asymmetric Pd-Catalyzed Intramolecular
Etherification
For C2-chiral benzoxepins, Palladium-catalyzed Asymmetric Allylic Alkylation (AAA) is the gold

standard.[1]

Catalyst: Pd₂/dba₃ with Trost ligands (e.g.,

-DACH-phenyl).[1]

Substrate: Phenols tethered to an allylic carbonate/acetate.[1]

Outcome: Enantioselective formation of the C-O bond to close the ring with ee >95%.

Visualizing the Synthetic Logic
The following diagram illustrates the Retrosynthetic Analysis for accessing these chiral blocks,

highlighting the divergence point between Chemical and Enzymatic methods.
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Caption: Retrosynthetic logic flow for accessing chiral 1-benzoxepin scaffolds via biocatalytic or

organometallic routes.

Detailed Experimental Protocol
Target: Synthesis of (R)-2,5-dihydro-1-benzoxepin-5-ol (Key Building Block). Methodology:

Lipase-Mediated Kinetic Resolution followed by RCM.

Rationale
This protocol is chosen for its self-validating nature.[1] The enzymatic step produces both the

(R)-alcohol and (S)-acetate.[1] If the optical rotation or chiral HPLC of the isolated alcohol

doesn't match the standard, the resolution failed (likely due to water content or temperature),

allowing immediate abort/retry before the expensive Metathesis step.

Step-by-Step Workflow
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Step 1: Precursor Synthesis (Racemic)[1]

React salicylaldehyde with allyl bromide (

, DMF, 60°C) to form 2-(allyloxy)benzaldehyde.

Add vinylmagnesium bromide (THF, 0°C) to the aldehyde.

Checkpoint: Isolate 1-[2-(allyloxy)phenyl]prop-2-en-1-ol (Racemic Diene).[1][2] Confirm

structure via ¹H NMR (distinct vinyl protons).[1]

Step 2: Enzymatic Kinetic Resolution (The Chiral Filter)

Dissolve the racemic diene (10 mmol) in dry diisopropyl ether (DIPE) or MTBE.

Add vinyl acetate (5.0 eq) as the irreversible acyl donor.[1]

Add Novozym 435 (immobilized Candida antarctica Lipase B, 20 mg/mmol).[1]

Incubate at 30°C with orbital shaking (200 rpm).

Monitoring: Monitor by TLC or GC. The enzyme selectively acetylates the (S)-enantiomer.[1]

The (R)-enantiomer remains as the alcohol.[1]

Stop Condition: When conversion reaches 50% (typically 24-48h), filter off the enzyme.

Purification: Flash chromatography separates the (S)-acetate (less polar) from the desired

(R)-alcohol (more polar).[1]

Validation: Chiral HPLC (e.g., Chiralcel OD-H column).[1] Target ee > 98%.

Step 3: Ring-Closing Metathesis (RCM)

Dissolve the (R)-alcohol in anhydrous DCM (0.01 M dilution is critical to prevent

intermolecular dimerization).[1]

Degas with Argon for 15 mins.

Add Grubbs II Catalyst (2-5 mol%).[1] Reflux for 2-12 hours.[1]
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Quench: Add ethyl vinyl ether to deactivate the Ru-carbene.[1]

Concentrate and purify via silica gel.[1]

Result:(R)-2,5-dihydro-1-benzoxepin-5-ol.[1]
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Caption: Chemoenzymatic workflow for isolating the (R)-benzoxepin building block.

Therapeutic Applications & Case Studies
Selective Estrogen Receptor Degraders (SERDs)
Research has identified benzoxepin-based SERDs that downregulate ER

and ER

.[1][3]

Mechanism: The 7-membered ring provides a specific vector for the acrylic acid side chain,

optimizing interactions with the receptor's helix-12.[1]

Key Compound: 3-(5-phenyl-2,3,4,5-tetrahydrobenzo[b]oxepin-9-yl)acrylic acid derivatives

show nanomolar IC

values against MCF-7 breast cancer cells.[1]
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Tubulin Polymerization Inhibitors
Rigidified analogs of Combretastatin A-4 utilizing the benzoxepin scaffold demonstrate potent

cytotoxicity.

Structure: 5-aryl-2,3-dihydrobenzoxepins.[1]

Activity: The oxepine ring locks the two aryl rings in a cis-like orientation, essential for

binding to the colchicine site on

-tubulin.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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